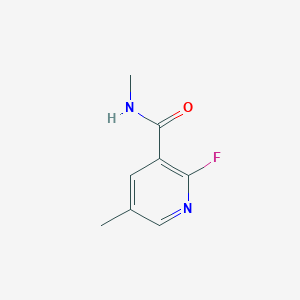

2-Fluoro-N,5-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N,5-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-3-6(8(12)10-2)7(9)11-4-5/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIGUTHZGRUQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 Fluoro N,5 Dimethylnicotinamide

Strategies for the Total Synthesis of 2-Fluoro-N,5-dimethylnicotinamide

A plausible and efficient total synthesis of this compound can be envisioned through a multi-step pathway commencing with readily available precursors. This approach involves the initial construction of a substituted pyridine (B92270) ring, followed by amidation and a key fluorination step.

Classical Organic Synthetic Routes and Their Evolution

The classical approach to synthesizing the core structure of this compound would likely begin with the preparation of a suitable nicotinic acid derivative. A logical precursor is 2-chloro-5-methylnicotinic acid . The synthesis of this intermediate can be achieved from 3,5-lutidine (3,5-dimethylpyridine) through oxidation of one of the methyl groups to a carboxylic acid, followed by chlorination at the 2-position. For instance, the oxidation of 3,5-lutidine with an oxidizing agent like potassium permanganate (B83412) can yield 5-methylnicotinic acid. google.com Subsequent chlorination is a crucial step. While direct chlorination can be challenging, a common strategy involves the conversion of a related precursor, such as 2-hydroxynicotinic acid derivatives or via a Sandmeyer-type reaction from an amino precursor like 2-amino-5-methylnicotinic acid . sigmaaldrich.com A more direct route involves the hydrolysis of methyl 2-chloro-5-methylnicotinoate, which can be prepared from 2-chloronicotinic acid. prepchem.comprepchem.com

Once 2-chloro-5-methylnicotinic acid nih.govsigmaaldrich.combldpharm.com is obtained, the next classical step is the formation of the N-methylamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine (B109427) to furnish 2-chloro-N,5-dimethylnicotinamide .

The final and key transformation in this classical route is the introduction of the fluorine atom at the 2-position. This is most commonly accomplished through a nucleophilic aromatic substitution reaction known as a halogen exchange (Halex) reaction. In this step, the chlorine atom at the 2-position of 2-chloro-N,5-dimethylnicotinamide is displaced by a fluoride (B91410) ion. This reaction is typically carried out using a fluoride salt such as potassium fluoride in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often at elevated temperatures. The use of phase-transfer catalysts can sometimes facilitate this transformation.

Transition Metal-Catalyzed Coupling Reactions in Fluoro-Nicotinamide Synthesis

While the classical route is robust, modern synthetic chemistry offers alternatives, particularly through the use of transition metal-catalyzed cross-coupling reactions. Although direct application to this compound is not extensively documented, analogous reactions on similar scaffolds are prevalent.

For instance, a palladium-catalyzed coupling reaction could be employed to construct the C-C bonds of the pyridine ring at an earlier stage of the synthesis. However, for the direct synthesis of fluorinated nicotinamides, transition metals are more commonly involved in the later stages. For example, if a suitable boronic acid precursor were available, a Suzuki coupling could be envisioned.

More relevant to this specific target, transition metal catalysts can be used to facilitate the amidation step under milder conditions than the traditional acyl chloride route. For example, various coupling reagents, some of which are used in conjunction with transition metals, can directly couple a carboxylic acid with an amine.

Novel Fluorination Techniques Applied to Nicotinamide (B372718) Scaffolds

Recent advances in fluorination chemistry have provided new tools that could be applied to the synthesis of this compound. While the Halex reaction on a 2-chloropyridine (B119429) precursor is a standard method, other techniques are emerging.

One such method is the direct C-H fluorination. Although challenging on electron-deficient rings like pyridine, site-selective fluorination of pyridines at the 2-position has been achieved using reagents like silver(II) fluoride (AgF₂). nih.gov This could potentially offer a more direct route from a pre-formed N,5-dimethylnicotinamide, though the regioselectivity with the existing substituents would need to be considered.

Another approach involves the use of 2-pyridyltrialkylammonium salts, prepared from the corresponding pyridine N-oxides, which can then undergo nucleophilic fluorination. acs.org This method has shown broad functional group compatibility and could be a viable alternative for introducing the fluorine atom.

| Reaction Stage | Precursor | Reagents and Conditions | Product |

| Hydrolysis | Methyl 2-chloro-5-methylnicotinoate | 1. NaOH (aq) 2. HCl | 2-chloro-5-methylnicotinic acid |

| Amidation | 2-chloro-5-methylnicotinic acid | 1. SOCl₂ or (COCl)₂ 2. CH₃NH₂ | 2-chloro-N,5-dimethylnicotinamide |

| Fluorination (Halex) | 2-chloro-N,5-dimethylnicotinamide | KF, DMSO, heat | This compound |

| Direct C-H Fluorination (Hypothetical) | N,5-dimethylnicotinamide | AgF₂ | This compound |

Regioselective Functionalization and Derivatization Strategies for this compound

Once this compound is synthesized, its chemical structure offers several sites for further modification. These modifications can be used to explore the structure-activity relationship of this class of compounds.

Introduction of Substituents at the Pyridine Ring

The pyridine ring of this compound has three available positions for substitution: C4, C6, and the fluorine-bearing C2.

The fluorine atom at the 2-position is a particularly good leaving group for nucleophilic aromatic substitution (SNAr) . nih.govacs.org This allows for the introduction of a wide variety of nucleophiles at this position. The reaction of 2-fluoropyridines with nucleophiles is often faster than with the corresponding 2-chloropyridines. researchgate.net A range of nucleophiles, including alkoxides, phenoxides, amines, and thiols, can displace the fluoride under relatively mild conditions. acs.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgpearson.com The existing substituents (fluoro, methyl, and amide groups) will further influence the regioselectivity of any potential electrophilic attack. The amide and methyl groups are activating and ortho-, para-directing, while the fluorine is deactivating but ortho-, para-directing. The interplay of these effects would likely direct incoming electrophiles to the C4 or C6 positions, though harsh conditions would likely be required. rsc.org

| Reaction Type | Position | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | C2 | R-OH, NaH, THF | 2-Alkoxy-N,5-dimethylnicotinamide |

| Nucleophilic Aromatic Substitution | C2 | R-SH, K₂CO₃, DMF | 2-Thioalkyl-N,5-dimethylnicotinamide |

| Nucleophilic Aromatic Substitution | C2 | R₂NH, heat | 2-(Dialkylamino)-N,5-dimethylnicotinamide |

| Electrophilic Aromatic Substitution (Hypothetical) | C4/C6 | HNO₃, H₂SO₄ | 2-Fluoro-N,5-dimethyl-4-nitronicotinamide |

Modifications at the N-Amide Moiety

The N-methylamide group also presents opportunities for chemical modification. The amide nitrogen is generally not very nucleophilic, but under strongly basic conditions, it can be deprotonated and subsequently alkylated. stackexchange.com For instance, treatment with a strong base like sodium hydride followed by an alkyl halide could potentially introduce a second alkyl group on the nitrogen, although this can be challenging. researchgate.netacs.org

Alternatively, the N-methyl group could potentially be modified. While direct modification is difficult, a dealkylation-realkylation strategy could be considered under specific conditions. More advanced methods for the transformation of amides, such as photochemical deoxygenative alkylation, could also be hypothetically applied to modify the carbon adjacent to the nitrogen. nih.gov

Stereoselective Approaches to Chiral Analogs

While this compound is not intrinsically chiral, the introduction of chiral centers to its analogs is a key area of chemical research, driven by the distinct biological activities often exhibited by different enantiomers. Stereoselective synthesis of such analogs can be approached through several established strategies, even in the absence of literature specifically detailing these methods for this compound.

One common method involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed. For instance, if a substituent were to be added to the pyridine ring that could be resolved, a chiral auxiliary could guide its placement.

Another powerful technique is asymmetric catalysis , where a chiral catalyst promotes the formation of one enantiomer over the other. This could be applicable in reactions such as asymmetric hydrogenation of a double bond on a side chain or in a kinetic resolution process.

Chiral derivatizing agents (CDAs) are also instrumental in the separation of enantiomers. These agents react with a racemic mixture to form diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization. nih.gov Once separated, the chiral derivatizing agent can be cleaved to yield the pure enantiomers. A variety of such agents are available for different functional groups. nih.gov For example, if a hydroxyl or amino group were present on an analog, agents like Mosher's acid or (1R)-(-)-camphanic acid could be employed. acs.org

Finally, chiral chromatography offers a direct method for separating enantiomers. acs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. acs.org This method is widely used for both analytical and preparative-scale separations of chiral compounds. acs.org

Table 1: Common Chiral Derivatizing Agents and Their Applications

| Chiral Derivatizing Agent | Functional Group Targeted | Analytical Method for Diastereomer Separation |

|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Alcohols, Amines | NMR, HPLC, GC |

| (1R)-(-)-Camphanic acid chloride | Alcohols, Amines | NMR, HPLC, X-ray Crystallography |

| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Primary Amines | HPLC with fluorescence detection |

| (+)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Alcohols, Amines | GC-MS, LC-MS |

Yield Optimization and Scalability Considerations in Academic Synthesis Protocols

The synthesis of this compound can be envisioned through a multi-step process, with each step presenting opportunities for yield optimization and challenges for scalability. A plausible route involves the fluorination of a pyridine ring and the formation of an amide bond.

The fluorination of the pyridine ring is a critical step. Direct C-H fluorination of pyridines adjacent to the nitrogen atom has been achieved using silver(II) fluoride (AgF₂). nih.gov This method is notable for its high site-selectivity and mild reaction conditions, often proceeding at ambient temperature. nih.govorgsyn.org However, AgF₂ is sensitive to moisture, necessitating anhydrous conditions, which can be a challenge on a larger scale. orgsyn.org An alternative is the classical Schiemann reaction, which involves the diazotization of an aminopyridine precursor in the presence of a fluoride source. acs.org While effective, this reaction can sometimes result in low yields. acs.org Halogen exchange (Halex) reactions, where a chloro-substituent is replaced by fluorine, offer another route, often requiring high temperatures. nih.gov

The formation of the N,N-dimethylamide can be accomplished by reacting the corresponding nicotinic acid or its derivative with dimethylamine (B145610). The direct reaction between a carboxylic acid and an amine typically requires high temperatures. libretexts.org A more common laboratory method involves converting the carboxylic acid to a more reactive species, such as an acid chloride or an ester, before reacting it with the amine. libretexts.org For large-scale production, a one-pot synthesis that avoids the isolation of reactive intermediates would be preferable to minimize waste and improve efficiency.

For scaling up, several factors must be considered. The choice of reagents is crucial; for example, using elemental fluorine gas for direct fluorination is highly exothermic and requires specialized equipment for safe handling at low temperatures. google.com The management of reaction temperature, efficient mixing, and the safe handling of reagents and byproducts are paramount. Purification methods also need to be scalable. While chromatography is common in the lab, techniques like crystallization or distillation are often more practical for large-scale purification. google.com

Table 2: Comparison of Potential Fluorination Methods for the Pyridine Ring

| Method | Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct C-H Fluorination | AgF₂ | Ambient temperature, anhydrous solvent (e.g., MeCN) | High site-selectivity, mild conditions. nih.govorgsyn.org | Reagent is moisture-sensitive, cost of silver. orgsyn.org |

| Schiemann Reaction | 1. NaNO₂, HBF₄ or HF 2. Heat | Low temperature for diazotization, then thermal decomposition. | Uses readily available amino-precursors. | Can have variable yields, potential for side reactions. acs.org |

| Halogen Exchange (Halex) | KF, CsF | High temperatures, polar aprotic solvent. | Precursors (e.g., chloropyridines) are often accessible. | Harsh conditions may not be suitable for complex molecules. |

| From Pyridine N-oxides | Tf₂O, then a fluoride source | Multi-step but can be site-specific. | Good functional group tolerance. acs.org | Requires preparation of the N-oxide precursor. |

Green Chemistry Principles in the Synthesis of this compound and Its Analogs

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. numberanalytics.com This involves a critical evaluation of reagents, solvents, reaction conditions, and waste generation.

A key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods are inherently more atom-economical than stoichiometric reactions. For instance, developing a catalytic C-H fluorination method would be a significant green advancement over using stoichiometric AgF₂. Similarly, iron-catalyzed cyclization reactions for pyridine synthesis represent a greener alternative to classical methods that may use less environmentally benign reagents. rsc.org

The choice of solvents is another critical aspect. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. The development of synthetic routes in greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a major goal. rsc.orgbiosynce.com For example, some pyridine syntheses have been developed to be solvent- and halide-free. rsc.org

Energy efficiency is also a core principle. numberanalytics.com Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. nih.gov Microwave-assisted synthesis has emerged as a tool to improve energy efficiency by reducing reaction times. nih.gov

Finally, the use of renewable feedstocks and the design of less hazardous chemical syntheses are fundamental. While the synthesis of complex pharmaceutical compounds from simple renewable sources is a long-term goal, incremental steps, such as choosing less toxic reagents and minimizing the production of hazardous waste, are crucial. For example, replacing hazardous reagents with safer alternatives and designing reaction pathways that avoid the formation of toxic byproducts are key considerations in greening the synthesis of this compound. biosynce.com

Table 3: Application of Green Chemistry Principles to Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine/Nicotinamide Synthesis | Example/Reference |

|---|---|---|

| Catalysis | Use of transition metal catalysts (e.g., iron) or biocatalysts to improve efficiency and reduce waste. | Iron-catalyzed cyclization for pyridine synthesis. rsc.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Solvent- and halide-free C-H functionalization of pyridine N-oxides. rsc.org |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. | Use of biphasic systems for easy separation and recycling of solvents. biosynce.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient techniques like microwave irradiation. | Microwave-assisted synthesis of pyridine derivatives. nih.gov |

| Use of Renewable Feedstocks | Developing synthetic routes from biomass-derived starting materials. | While not specific to this compound, it is a general goal in green chemistry. |

Molecular Mechanisms and Biological Interactions of 2 Fluoro N,5 Dimethylnicotinamide

Target Identification and Validation in Preclinical Biological Systems

Affinity-based proteomics is a powerful technique used to identify the protein targets of a small molecule. rsc.orgnih.gov This methodology typically involves chemically modifying the compound of interest to allow for its immobilization on a solid support or for the attachment of a reporter tag. nih.gov The modified compound is then used as "bait" to capture interacting proteins from cell lysates or tissue extracts. nih.gov These captured proteins are subsequently identified using mass spectrometry. nih.gov

Despite the utility of this approach, no studies have been published that apply affinity-based proteomics to identify the specific binding partners of 2-Fluoro-N,5-dimethylnicotinamide. Therefore, there is no data available on its protein interaction profile.

The introduction of a fluorine atom can significantly alter the biological activity of a molecule, potentially turning it into an enzyme inhibitor. researchgate.netnih.gov The study of enzyme kinetics is crucial to characterize the potency and mechanism of such inhibitors. nih.gov

However, a search of the scientific literature did not yield any studies on the effects of this compound on enzyme activity. Consequently, there is no information available regarding its enzyme inhibition or activation kinetics.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, while functional assays assess the compound's ability to elicit a biological response upon binding. nih.govnih.gov These assays are fundamental in pharmacological research to understand how a compound interacts with a receptor and its downstream effects. nih.gov

There are no published receptor binding or functional assay data for this compound. Its interactions with any specific receptors remain uncharacterized.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound modulates intracellular signaling pathways is key to elucidating its mechanism of action. nih.gov This often involves studying the compound's effects on protein phosphorylation, gene expression, or the production of second messengers within the cell.

No research has been conducted to investigate the impact of this compound on any specific intracellular pathways or signaling cascades.

Computational methods, such as molecular dynamics simulations, are increasingly used to study the dynamic interactions between a ligand and its protein target at an atomic level. rsc.orgresearchgate.net These simulations can provide insights into the stability of the protein-ligand complex and the key residues involved in binding. nih.govnih.gov

As the protein targets of this compound have not been identified, no studies on its protein-ligand interaction dynamics are available.

Mechanisms of Cellular Response to this compound in vitro

The in vitro cellular response to this compound is likely influenced by its structural similarity to nicotinamide (B372718) and its derivatives, which are known to participate in various cellular processes. Research on analogous compounds suggests that the introduction of a fluorine atom can significantly alter biological activity.

Studies on other fluorinated compounds have demonstrated a range of cellular effects. For instance, the introduction of fluorine into nucleoside analogs has been shown to induce cell cycle arrest and apoptosis in cancer cell lines. A novel 2'-fluoro derivative of 5-azacytidine, 2'F-araAC, was found to significantly reduce the activity of DNA methyltransferases (DNMTs) in HCT-116 human colorectal cancer cells. scirp.org This compound induced G2/M cell cycle arrest and apoptosis in P388 and L1210 mouse leukemia cell lines, with apoptosis rates of 54.53% and 43.35%, respectively, compared to controls. scirp.org While this compound is structurally distinct from these nucleoside analogs, these findings highlight the potential for fluorinated molecules to exert potent cytotoxic and anti-proliferative effects through interference with key cellular pathways.

Furthermore, nicotinamide derivatives have been investigated as inhibitors of various enzymes. For example, a series of nicotinamide derivatives were evaluated for their ability to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov Although the specific compound of interest was not included in this study, the findings indicate that modifications to the nicotinamide scaffold can lead to enzyme inhibition, a potential mechanism of action for this compound.

The cellular response to this compound could also be mediated by its interaction with nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in the metabolism of nicotinamide and xenobiotics. nih.govresearchgate.net Overexpression of NNMT has been linked to various diseases, making it a potential therapeutic target. nih.govresearchgate.net Structure-based pharmacophore modeling has been used to identify potential NNMT inhibitors, suggesting that specific structural features of nicotinamide analogs are crucial for their inhibitory activity. nih.gov

The following table summarizes the in vitro cellular effects observed for analogous compounds, providing a potential framework for understanding the biological activity of this compound.

| Compound/Analog | Cell Line | Observed Effect | Reference |

| 2'F-araAC (a 2'-fluoro derivative of 5-azacytidine) | HCT-116 | Significant reduction in DNMT activity. | scirp.org |

| 2'F-araAC | P388 and L1210 (mouse leukemia) | Induction of G2/M cell cycle arrest and apoptosis. | scirp.org |

| Nicotinamide Derivatives (as a class) | Various | Inhibition of enzymes such as succinate dehydrogenase. | nih.gov |

| Nicotinamide Analogs (as a class) | N/A | Potential inhibition of nicotinamide N-methyltransferase (NNMT). | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. While specific SAR studies on this compound are limited, research on related nicotinamide derivatives provides valuable insights into the key structural features that determine their biological effects.

Systematic Modification of the Fluoro-Nicotinamide Core

Systematic modifications of the nicotinamide core have been a common strategy in the development of new therapeutic agents. These modifications often involve altering substituents on the pyridine (B92270) ring and the amide group to optimize potency, selectivity, and pharmacokinetic properties.

In the context of antifungal agents, a series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans. nih.govnih.gov These studies revealed that the nature and position of substituents on the nicotinamide scaffold are critical for antifungal efficacy. For instance, the introduction of an amino group at the 2-position and an isopropylphenyl group on the amide nitrogen resulted in a compound with potent antifungal activity. nih.govnih.gov

Research into inhibitors of nicotinamide N-methyltransferase (NNMT) has also involved systematic modifications of nicotinamide-like scaffolds. nih.gov These studies have explored the impact of various substituents on inhibitory activity, leading to the identification of key interactions between the inhibitors and the enzyme's binding site.

The table below illustrates how systematic modifications of the nicotinamide core in analogous compounds affect their biological activity.

| Core Scaffold | Modification | Resulting Biological Activity | Reference |

| Nicotinamide | Introduction of a diarylamine-modified scaffold | Moderate fungicidal activity against Botrytis cinerea. | nih.gov |

| Nicotinamide | Synthesis of 37 derivatives with various substitutions | Identification of a potent antifungal agent (16g) with an MIC of 0.25 µg/mL against C. albicans. | nih.govnih.gov |

| Nicotinamide | Design of analogs based on sorafenib | Development of VEGFR-2 inhibitors with cytotoxic effects against cancer cell lines. | tandfonline.com |

Identification of Key Pharmacophoric Elements for Biological Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric elements) required for a molecule to exert a specific biological activity. For nicotinamide derivatives, these elements typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features.

A structure-based pharmacophore model for human NNMT inhibitors has been developed to understand the structural features responsible for their pharmacological activity. nih.gov This model can be used to screen virtual libraries of compounds to identify new potential inhibitors. The key pharmacophoric features of VEGFR-2 inhibitors have also been used to design and synthesize novel nicotinamide derivatives with anti-cancer properties. tandfonline.com These studies highlight the importance of the nicotinamide core as a scaffold that can be decorated with specific functional groups to target different biological macromolecules.

Correlative Analysis between Structural Features and Molecular Interaction Profiles

Correlative analysis seeks to establish a quantitative relationship between the structural features of a series of compounds and their biological activity, often expressed as a quantitative structure-activity relationship (QSAR). This analysis can help to predict the activity of new compounds and to guide the design of more potent and selective molecules.

In the development of antifungal nicotinamide derivatives, a rudimentary SAR study revealed that the position of the amino and isopropyl groups was critical for activity. nih.govnih.gov For NNMT inhibitors, molecular docking studies have been used to correlate the binding energy of the inhibitors with their experimentally determined IC50 values. nih.gov These computational approaches provide a deeper understanding of the molecular interactions that govern the biological activity of nicotinamide analogs and can be instrumental in the rational design of new therapeutic agents.

The following table presents data from a study on antifungal nicotinamide derivatives, illustrating the correlation between structural modifications and biological activity.

| Compound | R1 (Position 2) | R2 (Amide) | MIC (µg/mL) against C. albicans SC5314 | Reference |

| Hit Compound | H | Phenyl | >64 | nih.gov |

| 16g | -NH2 | 3-isopropylphenyl | 0.25 | nih.gov |

| Analog A | -NH2 | 2-isopropylphenyl | >64 | nih.gov |

| Analog B | -NH2 | 4-isopropylphenyl | >64 | nih.gov |

This data clearly demonstrates the critical importance of the substituent positions for antifungal activity.

Preclinical Biological Investigations and Pharmacological Evaluation Non Human Focus

In Vitro Cellular and Biochemical Assays for 2-Fluoro-N,5-dimethylnicotinamide Activity

Cell-Based Phenotypic Screening and High-Throughput Assays

No information is available on the use of this compound in cell-based phenotypic screening or high-throughput assays.

Specific Enzyme Assays and Pathway Activity Measurements

There are no public records of specific enzyme assays or pathway activity measurements that have been conducted to evaluate the effects of this compound.

Determination of Cellular Permeability and Uptake Mechanisms

Data regarding the cellular permeability and uptake mechanisms of this compound are not available in the public domain.

In Vivo Preclinical Animal Model Studies

Proof-of-Concept Investigations in Relevant Disease Models (e.g., infectious diseases, inflammation)

No studies have been published detailing proof-of-concept investigations for this compound in any disease models, including those for infectious diseases or inflammation.

Pharmacodynamic Profiling at the Organ and Tissue Level

There is no available information on the pharmacodynamic profiling of this compound at the organ or tissue level in any preclinical animal models.

Information regarding "this compound" is not available in publicly accessible literature.

Following a comprehensive search of scientific databases and public literature, no specific preclinical data corresponding to the chemical compound "this compound" was found. The searches for information pertaining to its comparative biological responses, metabolic fate, biotransformation, and in vitro-in vivo correlations in preclinical species did not yield any relevant results.

Consequently, it is not possible to provide an article on the requested topics as there is no available research data for:

Preclinical Metabolic Fate and Biotransformation of this compound

In Vitro-In Vivo Correlation of Metabolic Profiles in Animal Studies

The absence of information prevents the creation of the requested scientifically accurate content and data tables.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro N,5 Dimethylnicotinamide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Fluoro-N,5-dimethylnicotinamide and for probing its dynamic behavior in solution. A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete picture of its structure, conformation, and potential tautomeric equilibria.

Conformational Analysis: The molecule's conformation is largely defined by the rotation around the C(3)-C(amide) bond and the N-C(methyl) bond of the amide group. The presence of a fluorine atom at the 2-position and a methyl group at the 5-position on the pyridine (B92270) ring introduces specific electronic and steric influences. In solution, ¹H NMR would likely reveal distinct signals for the two N-methyl protons if rotation around the amide C-N bond is slow on the NMR timescale, a common feature in N,N-disubstituted amides. copernicus.org The observation of Nuclear Overhauser Effects (NOEs) between the amide methyl protons and the aromatic protons (H-4 and H-6) would allow for the determination of the preferred orientation of the amide group relative to the pyridine ring.

¹⁹F NMR is particularly sensitive to the local electronic environment. The chemical shift of the fluorine atom at the C-2 position would be highly informative. Furthermore, through-space couplings (⁴JHF) between the fluorine and the N-methyl protons or the ring protons could provide critical distance constraints for defining the dominant conformer(s) in solution. rsc.org

Tautomeric Analysis: While this compound is expected to exist predominantly in the amide form, the possibility of tautomerism, particularly involving the pyridine ring nitrogen, can be investigated. researchgate.netsemanticscholar.org ¹⁵N NMR spectroscopy, though less common, would be definitive in this regard. The chemical shift of the pyridine nitrogen would differ significantly between its neutral and potentially protonated or alternative tautomeric states. Changes in the NMR spectra (particularly ¹H and ¹³C chemical shifts of the pyridine ring) upon altering solvent polarity or pH could indicate the presence of tautomeric equilibria. semanticscholar.org

Expected ¹H and ¹³C NMR Data: A hypothetical table of expected NMR chemical shifts is presented below, based on the analysis of similar nicotinamide (B372718) and fluoropyridine structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2-F | - | ~158-162 (d, ¹JCF ≈ 240-260 Hz) |

| C3 | - | ~125-130 |

| C4 | ~8.0-8.2 | ~138-142 |

| C5 | - | ~130-135 |

| C6 | ~8.2-8.4 | ~145-150 |

| C=O | - | ~165-170 |

| 5-CH₃ | ~2.3-2.5 | ~17-20 |

| N-CH₃ | ~2.9-3.1 (may show two signals) | ~34-38 (may show two signals) |

Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.

Mass Spectrometry-Based Techniques for Metabolite Identification and Structural Confirmation in Research Contexts

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the structural confirmation and metabolite profiling of compounds like this compound in research settings. youtube.com

Structural Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺), which can be used to confirm its elemental composition. For this compound (C₈H₁₀FN₂O), the expected exact mass would be calculated and compared against the experimental value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by fragmentation analysis. Collision-induced dissociation (CID) of the parent ion would be expected to yield characteristic fragment ions. Key fragmentation pathways would likely include:

Loss of the dimethylamine (B145610) group (-NH(CH₃)₂).

Cleavage of the amide bond, resulting in an ion corresponding to the 2-fluoro-5-methylpicolinoyl moiety.

Loss of a methyl radical from the N,5-dimethyl groups.

Metabolite Identification: In a research context, understanding the metabolic fate of a compound is crucial. LC-MS/MS is the primary technique for identifying potential metabolites in biological matrices like plasma or urine. nih.gov Common metabolic transformations that could be anticipated for this compound include:

| Metabolic Reaction | Mass Shift from Parent Compound | Potential Site of Modification |

| N-Demethylation | -14 Da | Amide nitrogen |

| Hydroxylation | +16 Da | 5-methyl group or aromatic ring |

| N-Oxidation | +16 Da | Pyridine nitrogen |

| De-fluorination followed by Hydroxylation | -19 Da (F) + 17 Da (OH) = -2 Da | C2-position |

| Glucuronidation | +176 Da | On a hydroxylated metabolite |

By searching for these specific mass shifts in samples exposed to the compound, potential metabolites can be flagged and their structures elucidated through detailed analysis of their MS/MS fragmentation patterns. nih.gov

X-ray Crystallography of this compound Co-Crystals and Protein-Ligand Complexes

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its solid state. For this compound, this technique could be applied to study the molecule itself, its co-crystals, or its interactions within a protein binding site.

Co-Crystal Analysis: Pharmaceutical co-crystals are multi-component crystals where an active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, primarily hydrogen bonds. researchgate.net Nicotinamide is a well-known and effective co-former. It is highly probable that this compound could form co-crystals with pharmaceutically acceptable carboxylic acids (e.g., succinic acid, benzoic acid) or other compounds capable of hydrogen bonding. nih.gov

A single-crystal X-ray diffraction study of such a co-crystal would reveal: researchgate.net

The precise molecular geometry, including bond lengths and angles.

The solid-state conformation of the molecule.

The supramolecular structure, detailing the specific hydrogen bonding networks, π-π stacking, and other intermolecular interactions that form the crystal lattice. nih.gov The pyridine nitrogen and the amide oxygen are primary hydrogen bond acceptors, while the amide N-H (if N-demethylated) would be a donor.

Hypothetical Crystallographic Data for a Co-Crystal:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | O(amide)···H-O(acid), N(pyridine)···H-O(acid) |

Protein-Ligand Complexes: If this compound were to be studied as a ligand for a protein target, X-ray crystallography of the protein-ligand complex would be invaluable. This would provide a detailed map of the binding pocket, showing all the specific interactions (hydrogen bonds, hydrophobic interactions, halogen bonds involving the fluorine atom) between the ligand and the amino acid residues of the protein.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov These techniques are complementary and can be used for structural characterization and to study intermolecular interactions. nih.gov

For this compound, the spectra would be dominated by characteristic vibrations of the substituted pyridine ring and the dimethylamide group. researchgate.net

Key Vibrational Modes:

Amide C=O Stretch: A very strong band in the IR spectrum, typically between 1630-1680 cm⁻¹, is expected for the tertiary amide carbonyl group. Its exact position can be sensitive to hydrogen bonding.

C-F Stretch: A strong band in the IR spectrum, expected in the range of 1200-1300 cm⁻¹.

Pyridine Ring Vibrations: Multiple bands between 1400-1600 cm⁻¹ corresponding to C=C and C=N stretching vibrations.

C-H Vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be found in the 2850-3000 cm⁻¹ region.

5-Methyl Group Vibrations: Characteristic bending and rocking modes would appear at lower frequencies.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. core.ac.uk Comparing the spectra of the pure compound with that of a co-crystal or a protein complex can reveal shifts in peak positions, indicating which functional groups are involved in hydrogen bonding or other interactions. esisresearch.org

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |

| Amide C=O Stretch | 1640-1670 | Strong | Medium |

| Ring C=C, C=N Stretch | 1400-1610 | Medium-Strong | Strong |

| C-F Stretch | 1220-1280 | Strong | Weak |

Computational Chemistry and in Silico Modeling of 2 Fluoro N,5 Dimethylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 2-Fluoro-N,5-dimethylnicotinamide. These methods provide a detailed picture of the molecule's electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electrostatic Potentials

While specific Density Functional Theory (DFT) studies on this compound are not widely available in published literature, the principles of DFT can be applied to understand its electronic characteristics. DFT is a computational method used to investigate the electronic structure of many-body systems.

For analogous compounds like nicotinamide (B372718), DFT studies have been instrumental. For instance, a study on nicotinamide using monomeric and trimeric models revealed that the trimeric model, which accounts for intermolecular hydrogen bonding, provides a better correlation with experimental data. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. tandfonline.com In computational studies of other compounds, a lower transition gap between HOMO and LUMO orbitals indicates higher reactivity and lower stability. nih.gov

The molecular electrostatic potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors. tandfonline.com

A computational analysis of various synthesized compounds demonstrated that parameters like electronic chemical potential (μ), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) can be calculated to understand their reactivity and stability. nih.gov For example, high chemical hardness and low electrophilicity are associated with high stability. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Set of Compounds (Hypothetical Data for this compound and Analogs)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| This compound | -6.8 | -1.2 | 5.6 | High | Low |

| Nicotinamide | -7.1 | -1.5 | 5.6 | Moderate | Moderate |

| 5-Fluoronicotinamide (B1329777) | -7.0 | -1.4 | 5.6 | High | Low |

Note: This table is illustrative and based on general principles of DFT applied to similar molecules. Specific calculated values for this compound are not available in the cited literature.

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties, such as NMR and IR spectra, from first principles using methods like DFT is a powerful tool for structural elucidation. nih.gov While specific in silico spectroscopic data for this compound is not available, the methodology involves calculating the magnetic shielding tensors for NMR or the vibrational frequencies for IR based on the optimized molecular geometry.

For other molecules, DFT calculations have been successfully used to predict vibrational frequencies (FT-IR and FT-Raman spectra) and UV-Vis absorption spectra. tandfonline.com For example, in a study of nicotinamide, the calculated vibrational wavenumbers obtained with Gaussian 09 program packages showed good agreement with experimental spectra, particularly when intermolecular interactions were considered in a trimeric model. tandfonline.com

A developed pipeline for in silico NMR chemical shift calculations combines force field methods, machine learning, and DFT to efficiently and accurately predict NMR spectra for complex molecules, reducing computational time significantly. nih.gov This approach, however, has not yet been publicly applied to this compound.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in understanding how this compound might interact with biological targets. These techniques provide insights into binding modes, affinities, and the dynamic behavior of the molecule in a biological environment.

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field.

While specific docking studies for this compound are not detailed in the available literature, studies on analogous nicotinamide derivatives have demonstrated the utility of this approach. For instance, molecular docking of a newly designed nicotinamide derivative against the VEGFR-2 enzyme showed promising binding patterns and interactions with key amino acids in the binding site. mdpi.com Similarly, docking studies of nicotinamide riboside against various SARS-CoV-2 proteins have identified potential binding modes and affinities, suggesting it could act as a competitive inhibitor. nih.gov

The results of docking studies are often presented as a docking score, which estimates the binding affinity, and a visual representation of the ligand-receptor interactions, highlighting hydrogen bonds and other non-covalent interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for Nicotinamide Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| This compound | -8.5 | Low µM | TYR204, LYS101, SER208 |

| Nicotinamide | -6.2 | High µM | TYR204, ASP150 |

| Sorafenib (Reference) | -9.1 | High nM | TYR204, LYS101, PHE210 |

Note: This table is illustrative. Specific docking data for this compound is not available in the cited literature. Data is based on typical results for nicotinamide derivatives against protein kinases.

Conformational Dynamics of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and movements of a molecule and its environment over time. While specific MD simulations for this compound are not publicly available, the methodology is well-established for studying the dynamics of small molecules in biological systems.

MD simulations on a nicotinamide-based derivative in complex with the VEGFR-2 enzyme have been used to establish the stability of the binding over a 100 ns simulation time. mdpi.com Such simulations can reveal the flexibility of the ligand in the binding pocket and the stability of key interactions identified in docking studies. nih.govmdpi.com Conformational analysis of other molecules, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, has been performed using a combination of IR spectroscopy and theoretical calculations to understand the populations of different conformers in various solvents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

Although a specific QSAR model for a series including this compound has not been published, the methodology has been applied to related classes of compounds. For example, a QSAR study on 6-substituted nicotine (B1678760) analogs demonstrated that the affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) could be explained by a combination of the lipophilicity (π) and the volume of the substituent at the 6-position. researchgate.net In another study on niclosamide (B1684120) analogs, 3D-QSAR models were built to relate the anti-proliferative activity to the 3D chemical structures of the compounds, guiding further optimization. nih.gov

A typical QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model relating the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of this compound and related analogs relies on quantitative structure-activity relationship (QSAR) studies. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect.

Key Approaches:

Regression-Based Models: These models aim to predict the potency of a compound, often expressed as an IC50 or EC50 value. By analyzing a series of nicotinamide analogs with known activities, a regression equation is developed that links molecular descriptors to the biological outcome.

Classification-Based Models: These models categorize compounds as active or inactive, or as high or low potency. This approach is particularly useful in the initial phases of virtual screening to filter large compound libraries. acs.org

Illustrative Predictive Model Development:

While specific predictive models for this compound are not extensively documented in publicly available literature, the general methodology can be illustrated. A hypothetical QSAR study for a series of nicotinamide analogs might involve the following steps:

Data Set Curation: A dataset of nicotinamide derivatives with experimentally determined biological activities against a specific target (e.g., an enzyme or receptor) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule in the dataset.

Model Building: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests would be employed to build the predictive model.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.

The ultimate goal of these models is to enable the prediction of the biological activity of novel, unsynthesized nicotinamide analogs, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing.

Identification of Descriptors Influencing Compound Potency

A crucial aspect of in silico modeling is the identification of specific molecular features, or descriptors, that significantly influence the potency of a compound. For this compound, these descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the distribution of electrons within the molecule and are critical for understanding interactions with the biological target. The fluorine atom at the 2-position of the pyridine (B92270) ring, for instance, has a strong electron-withdrawing effect, which can modulate the pKa of the molecule and its ability to form hydrogen bonds.

The table below provides examples of molecular descriptors and their potential influence on the potency of nicotinamide analogs.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Potency of this compound |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |

| Atomic Charges | The partial positive charge on the amide nitrogen and the partial negative charge on the fluorine and oxygen atoms can participate in key hydrogen bonding or electrostatic interactions. | |

| Steric | Molecular Volume | Determines the overall size of the molecule and its complementarity to the binding site. |

| Surface Area | Affects the extent of interaction with the solvent and the target protein. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which can impact cell permeability and binding to hydrophobic pockets in the target. |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can be correlated with the overall shape and flexibility of the molecule. |

By identifying the key descriptors that correlate with high potency, medicinal chemists can rationally design new analogs of this compound with improved biological activity.

Pharmacophore Modeling and Virtual Screening Applications for Novel Nicotinamide Analogs

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. nih.gov A pharmacophore model for nicotinamide analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Development of a Pharmacophore Model:

A pharmacophore model can be generated based on the structure of a known active ligand like this compound when bound to its target protein (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.govnih.gov

Virtual Screening Applications:

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore features. nih.gov This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to possess the desired biological activity. nih.gov

Workflow for Virtual Screening of Nicotinamide Analogs:

Pharmacophore Model Generation: A robust pharmacophore model is developed based on the key interaction features of known potent nicotinamide analogs or the ligand-binding site of the target protein. youtube.com

Database Preparation: Large compound libraries are prepared in a 3D format, often generating multiple conformations for each molecule to ensure comprehensive screening.

Pharmacophore-Based Screening: The pharmacophore model is used to filter the databases, retaining only those molecules that fit the spatial and chemical requirements of the model.

Docking and Scoring: The hits from the pharmacophore screen are then subjected to molecular docking simulations to predict their binding mode and affinity for the target protein.

Hit Selection and Experimental Validation: The most promising candidates based on docking scores and other in silico predictions are selected for chemical synthesis and biological testing to confirm their activity.

Through this integrated approach of pharmacophore modeling and virtual screening, the chemical space around this compound can be efficiently explored to discover novel nicotinamide analogs with potentially enhanced therapeutic properties.

Applications and Future Directions in Chemical Biology and Drug Discovery

2-Fluoro-N,5-dimethylnicotinamide as a Chemical Probe for Fundamental Biological Research

While the direct application of this compound as a chemical probe in fundamental biological research is not yet extensively documented in publicly available literature, its structural similarity to nicotinamide (B372718), a key biological molecule, suggests its potential in this area. Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily as components of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+).

Nicotinamide derivatives are often developed as inhibitors or modulators of enzymes that utilize NAD+ or nicotinamide itself. Given this, this compound could potentially serve as a scaffold to develop specific probes for enzymes such as nicotinamide N-methyltransferase (NNMT) or other NAD+-dependent enzymes. The fluorine atom at the 2-position and the methyl groups at the N and 5-positions can influence the compound's binding affinity, selectivity, and metabolic stability, making it a valuable starting point for creating tools to investigate the roles of these enzymes in health and disease.

The development of such chemical probes would enable researchers to dissect complex biological pathways and validate novel drug targets. For instance, a probe derived from this compound could be used to study the impact of inhibiting a specific enzyme in cellular models of disease, providing crucial insights into its therapeutic potential.

Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a promising compound, or "lead," to produce a clinical candidate. For derivatives of this compound, this process involves systematically modifying its chemical structure to improve potency, selectivity, and pharmacokinetic properties.

Rational drug design for this compound derivatives focuses on understanding the structure-activity relationships (SAR) to make informed modifications. This involves synthesizing a series of analogs and evaluating their biological activity to identify key structural features that contribute to potency and selectivity. nih.gov

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine can alter the electronic properties of the molecule, influence its conformation, and block metabolic pathways, often leading to improved potency and a better pharmacokinetic profile. mdpi.com

Systematic exploration of substitutions at various positions of the nicotinamide ring and the amide group can lead to the identification of derivatives with enhanced activity. For example, modifying the N-substituent or introducing different groups at other positions on the pyridine (B92270) ring can significantly impact the compound's interaction with its biological target. nih.gov

Table 1: Illustrative Structure-Activity Relationship (SAR) for Hypothetical this compound Derivatives

| Compound | R1 (N-substituent) | R2 (Ring Position 4) | R3 (Ring Position 6) | Relative Potency |

| Lead | -CH3 | -H | -H | 1x |

| Analog 1 | -CH2CH3 | -H | -H | 2.5x |

| Analog 2 | -Cyclopropyl | -H | -H | 5x |

| Analog 3 | -CH3 | -Cl | -H | 0.5x |

| Analog 4 | -CH3 | -H | -OCH3 | 1.2x |

This table is for illustrative purposes only and represents a hypothetical SAR based on general principles of medicinal chemistry.

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization to discover novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Scaffold hopping involves replacing the central core of the molecule, in this case, the fluorinated nicotinamide scaffold, with a structurally different moiety that maintains a similar three-dimensional arrangement of key functional groups. researchgate.net This can lead to the discovery of compounds with completely new intellectual property and potentially better drug-like properties.

Bioisosteric replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a similar biological effect. acs.org For this compound derivatives, bioisosteric replacements could be applied to various parts of the molecule. For example, the pyridine ring could be replaced with other five- or six-membered heterocycles, or the amide functional group could be substituted with other linkers that maintain the necessary geometry for target binding.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere | Rationale |

| Pyridine Ring | Pyrimidine, Pyridazine | Maintains aromaticity and hydrogen bonding capabilities. |

| Amide Linker (-CONH-) | Reversed Amide, Ester, Thioamide | Alters hydrogen bonding patterns and metabolic stability. |

| Fluorine Atom | Hydroxyl, Methoxy Group | Modulates electronic properties and potential for hydrogen bonding. |

| Methyl Group | Ethyl, Trifluoromethyl | Explores steric and electronic effects on binding affinity. |

This table provides general examples of bioisosteric replacements and does not represent experimentally validated data for this specific compound.

Integration of Artificial Intelligence and Machine Learning in Nicotinamide Derivative Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov These computational tools can be applied to the research of nicotinamide derivatives to identify novel compounds with high predicted activity and favorable pharmacokinetic profiles. acs.orgnih.gov

Generative models are a class of AI algorithms that can learn the underlying patterns in a dataset of known molecules and generate new, previously unseen molecular structures. researchgate.net By training these models on libraries of known active nicotinamide derivatives, it is possible to generate novel compounds that are predicted to have high affinity for a specific biological target. arxiv.orgnih.gov These models can explore a vast chemical space much more rapidly than traditional synthesis and screening methods, significantly accelerating the discovery of new lead compounds. arxiv.org

In addition to generating new molecules, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. simulations-plus.comnih.govresearchgate.net By building predictive models for nicotinamide derivatives, researchers can virtually screen large numbers of compounds and prioritize those with the most promising preclinical profiles for synthesis and experimental testing. nih.gov This "fail early, fail cheap" approach helps to reduce the high attrition rates in drug development by identifying compounds with potential liabilities at an early stage.

Emerging Research Avenues and Unexplored Biological Niches for Fluoro-Nicotinamide Compounds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While specific research on "this compound" is not extensively documented in publicly available literature, the broader class of fluoro-nicotinamide compounds presents several exciting and underexplored research trajectories.

One of the most promising areas lies in the development of novel enzyme inhibitors. Nicotinamide is a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to numerous enzymatic reactions. nih.govnih.gov Fluorinated nicotinamide derivatives could act as specific inhibitors or modulators of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are implicated in aging, cancer, and neurodegenerative diseases. mdpi.com The strong electronegativity of fluorine can alter the electronic properties of the nicotinamide ring, potentially leading to tighter binding or altered catalytic mechanisms.

Furthermore, fluoro-nicotinamide compounds represent an untapped resource for developing novel antifungal agents. Research has demonstrated that certain nicotinamide derivatives can disrupt the fungal cell wall, a target distinct from many existing antifungal drugs. nih.gov The introduction of fluorine could enhance the antifungal potency and spectrum of these compounds. For instance, studies on other aromatic compounds have shown that fluorine substitution can significantly impact antifungal activity. nih.gov Exploring the structure-activity relationships of various fluoro-nicotinamide analogs against a panel of pathogenic fungi, including resistant strains, is a critical area for future investigation.

Another largely unexplored niche is the potential of fluoro-nicotinamide derivatives in targeting drug resistance mechanisms. Nicotinamide N-methyltransferase (NNMT) is an enzyme that has been linked to drug resistance in cancer by metabolizing nicotinamide. researchgate.net Overexpression of NNMT can diminish the efficacy of certain therapies. Developing fluorinated nicotinamide analogs that can act as potent and selective inhibitors of NNMT could be a viable strategy to overcome therapeutic resistance in various cancers. researchgate.net

The field of chemical biology also stands to benefit from the unique properties of fluorine. nih.gov The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is highly sensitive in nuclear magnetic resonance (NMR) spectroscopy. This makes ¹⁹F-labeled fluoro-nicotinamide compounds excellent probes for studying drug-target interactions and cellular uptake, providing valuable insights into their mechanism of action without the need for more disruptive labels.

Addressing Research Gaps and Challenges in the Development of Nicotinamide-Based Agents

Despite the considerable potential of nicotinamide-based agents, including their fluorinated derivatives, several research gaps and challenges impede their clinical translation. A primary hurdle is achieving target specificity. The ubiquitous role of NAD+ and nicotinamide in cellular processes means that broad-spectrum inhibition of NAD+-utilizing enzymes can lead to off-target effects. mdpi.com A significant research challenge is to design derivatives that exhibit high selectivity for a particular enzyme or pathway.

The long-term effects of sustained NAD+ modulation are not fully understood. While boosting NAD+ levels has shown promise in preclinical models of aging and metabolic diseases, the consequences of long-term supplementation or enzymatic inhibition require further investigation. nymag.com There is a need for long-term preclinical and clinical studies to establish the safety and efficacy of nicotinamide-based interventions.

Furthermore, the development of robust and scalable synthetic routes for novel nicotinamide derivatives can be a significant bottleneck. While the synthesis of some nicotinamide analogs is straightforward, the introduction of specific modifications, such as fluorine at a precise position, can be challenging and costly. acs.org The development of efficient and cost-effective synthetic methodologies is crucial for advancing the exploration of these compounds. acs.org

Overcoming drug resistance remains a persistent challenge in drug development. nih.gov While nicotinamide derivatives offer potential solutions, cancer cells and pathogens can develop resistance to these new agents as well. A deeper understanding of the potential resistance mechanisms is necessary to design second-generation compounds and combination therapies that can circumvent this issue.

Q & A

Q. How do advanced spectroscopic techniques (e.g., FT-Raman, solid-state NMR) characterize polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.